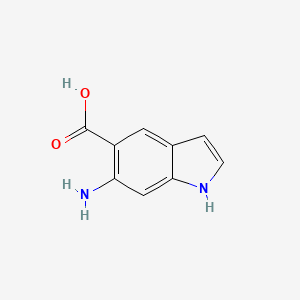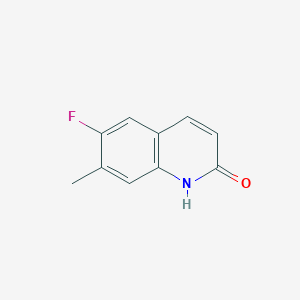
2,8-Dimethylquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethylquinolin-6-ol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by its two methyl groups at positions 2 and 8 and a hydroxyl group at position 6 on the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinolin-6-ol can be achieved through several methods. One common approach involves the Skraup-Doebner-Von Miller synthesis, which utilizes aniline derivatives, glycerol, and sulfuric acid as reagents . This method is known for its efficiency in producing quinoline derivatives under relatively mild conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylquinolin-6-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinolines
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
2,8-Dimethylquinolin-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-Dimethylquinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
- 2,7-Dimethylquinolin-6-ol
- 2,5-Dimethylquinolin-8-ol
- 2-Methylquinolin-8-ol
Comparison: While these compounds share structural similarities with 2,8-Dimethylquinolin-6-ol, the position of the methyl and hydroxyl groups can significantly influence their chemical properties and biological activities. For example, 2,7-Dimethylquinolin-6-ol may exhibit different reactivity in substitution reactions compared to this compound due to the position of the methyl groups .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,8-dimethylquinolin-6-ol |
InChI |
InChI=1S/C11H11NO/c1-7-5-10(13)6-9-4-3-8(2)12-11(7)9/h3-6,13H,1-2H3 |
InChI Key |
ZJDVYLQDVRYPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


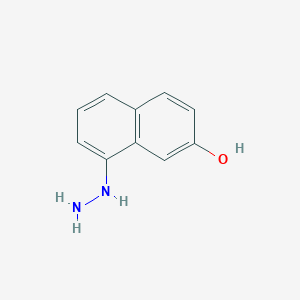
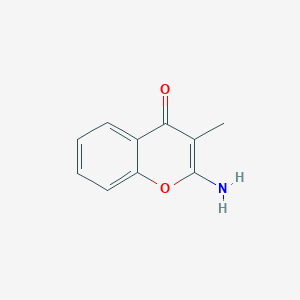
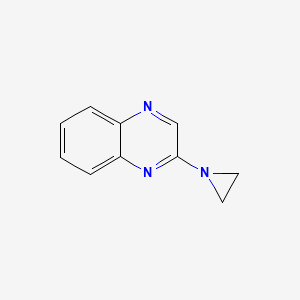

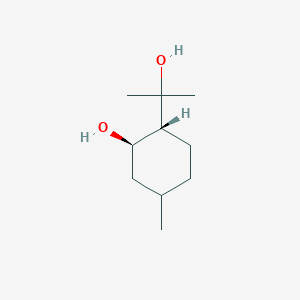


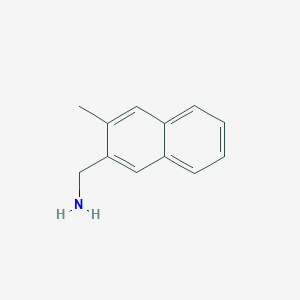
![2-Azaspiro[4.4]nonan-7-amine hydrochloride](/img/structure/B11914027.png)
![1h-Imidazo[4,5-h]quinazoline](/img/structure/B11914028.png)


